

Spectroscopic Characterization of (3-Bromophenyl)(2-thienyl)methanone: A Technical Guide

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Compound of Interest

Compound Name: (3-Bromophenyl)(2-thienyl)methanone

Cat. No.: B2701038

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For Researchers, Scientists, and Drug Development Professionals

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **(3-Bromophenyl)(2-thienyl)methanone**, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures to present a detailed prediction and interpretation of its ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry data. Furthermore, this document outlines robust experimental protocols for acquiring this data, offering insights into the rationale behind key methodological choices. This guide is intended to serve as a valuable resource for researchers working with or synthesizing this and related compounds, facilitating its unambiguous identification and characterization.

Introduction

(3-Bromophenyl)(2-thienyl)methanone (CAS No. 31161-47-4) is an aromatic ketone featuring a brominated phenyl ring and a thiophene moiety linked by a carbonyl group. The presence of these distinct structural features imparts specific physicochemical properties that are of interest in the development of novel pharmaceuticals and functional materials. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide provides an in-depth analysis of its expected spectroscopic signatures.

Synthesis Strategy

The synthesis of **(3-Bromophenyl)(2-thienyl)methanone** can be achieved through several established synthetic routes for aryl ketones. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance. Common strategies include Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions such as Suzuki or Stille couplings.

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Caption: General workflow for the synthesis and characterization of **(3-Bromophenyl)(2-thienyl)methanone**.

Friedel-Crafts Acylation Protocol

A common and direct approach involves the Friedel-Crafts acylation of thiophene with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3).^{[1][2]}

Step-by-Step Protocol:

- To a stirred solution of anhydrous aluminum chloride (1.1 eq.) in an inert solvent (e.g., dichloromethane or carbon disulfide) at 0 °C, add 3-bromobenzoyl chloride (1.0 eq.) dropwise.

- After stirring for 15-20 minutes, add thiophene (1.2 eq.) slowly, maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality: The use of a strong Lewis acid like AlCl_3 is crucial to generate the highly electrophilic acylium ion from the acyl chloride, which then undergoes electrophilic aromatic substitution on the electron-rich thiophene ring.^[2] The reaction is performed at low temperatures initially to control the exothermic reaction and improve regioselectivity.

Suzuki Coupling Protocol

An alternative strategy involves the Suzuki coupling of a 3-bromobenzoyl derivative with a thiophene boronic acid.^[3]

Step-by-Step Protocol:

- To a degassed mixture of 3-bromobenzoyl chloride (1.0 eq.), 2-thienylboronic acid (1.2 eq.), and a suitable base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 eq.) in a solvent system like toluene/water or dioxane/water, add a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3-5 mol%).
- Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C until the reaction is complete as monitored by TLC or LC-MS.
- Cool the reaction to room temperature, and add water and an organic solvent (e.g., ethyl acetate) for extraction.

- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution and purify the residue by column chromatography.

Causality: The palladium catalyst is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, which ultimately forms the C-C bond between the acyl group and the thiophene ring.[3] The base is required to activate the boronic acid for the transmetalation step.

Spectroscopic Data and Interpretation

Disclaimer: The following spectroscopic data are predicted based on established chemical shift and fragmentation patterns observed in analogous compounds. Experimental values may vary slightly.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.90	d	1H	H-5' (Thiophene)
~7.80	t	1H	H-2 (Phenyl)
~7.75	ddd	1H	H-6 (Phenyl)
~7.70	dd	1H	H-3' (Thiophene)
~7.40	t	1H	H-5 (Phenyl)
~7.35	ddd	1H	H-4 (Phenyl)
~7.15	dd	1H	H-4' (Thiophene)

Interpretation:

The ¹H NMR spectrum is expected to show seven distinct signals in the aromatic region.

- **Thiophene Protons:** The protons on the thiophene ring will appear as a set of three signals. The H-5' proton, being adjacent to the sulfur atom and deshielded by the carbonyl group, is expected to be the most downfield of the thiophene protons. The H-3' and H-4' protons will show characteristic doublet of doublets splitting due to coupling with each other and with H-5'.
- **Phenyl Protons:** The four protons on the 3-bromophenyl ring will also appear in the downfield region. The H-2 proton, being ortho to the bromine atom and the carbonyl group, is expected to appear as a triplet due to coupling with H-4 and H-6. The H-6 proton will likely be a doublet of doublet of doublets due to coupling with H-2, H-4, and H-5. The remaining protons, H-4 and H-5, will appear as a triplet and a doublet of doublet of doublets, respectively.

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Caption: Standard workflow for acquiring and analyzing NMR spectra.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Assignment
~188	C=O
~143	C-2' (Thiophene)
~139	C-1 (Phenyl)
~136	C-3 (Phenyl)
~135	C-5' (Thiophene)
~134	C-3' (Thiophene)
~131	C-6 (Phenyl)
~130	C-5 (Phenyl)
~128	C-4' (Thiophene)
~127	C-2 (Phenyl)
~123	C-Br (Phenyl)

Interpretation:

The ^{13}C NMR spectrum is predicted to show eleven distinct signals.

- **Carbonyl Carbon:** The carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing around 188 ppm.^[4]
- **Aromatic Carbons:** The remaining nine aromatic carbons will appear in the range of 123-143 ppm. The carbon attached to the bromine atom (C-Br) will be significantly influenced by the halogen's electronegativity and is expected around 123 ppm. The carbon atoms of the thiophene ring will have characteristic chemical shifts, with C-2' being the most downfield due to its proximity to the sulfur atom and the carbonyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Predicted FT-IR Data (KBr Pellet or ATR):

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretching (aromatic)
~1650	Strong	C=O stretching (aryl ketone)
~1580, 1470	Medium-Strong	C=C stretching (aromatic rings)
~1220	Strong	C-C(=O)-C stretching and bending
~850-750	Strong	C-H out-of-plane bending (aromatic)
~700-600	Medium	C-Br stretching

Interpretation:

The FT-IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is characteristic of aryl ketones and is expected around 1650 cm⁻¹.^[4] The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl and thiophene rings will be observed in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected in the lower frequency region.

Experimental Protocol (KBr Pellet):

- Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.

Causality: The KBr matrix is transparent in the mid-infrared region and provides a non-absorbing medium to hold the solid sample in the path of the IR beam.^[5] Grinding the sample

to a fine powder minimizes light scattering and ensures a high-quality spectrum.

Mass Spectrometry (MS)

Predicted Mass Spectrum Data (Electron Ionization - EI):

- Molecular Ion (M^+): m/z 266/268 (due to the presence of bromine isotopes ^{79}Br and ^{81}Br in approximately a 1:1 ratio).
- Major Fragments:
 - m/z 187: $[M - \text{Br}]^+$
 - m/z 111: $[\text{C}_4\text{H}_3\text{S-CO}]^+$ (thienoyl cation)
 - m/z 155/157: $[\text{Br-C}_6\text{H}_4\text{-CO}]^+$ (bromobenzoyl cation)
 - m/z 83: $[\text{C}_4\text{H}_3\text{S}]^+$ (thienyl cation)

Interpretation:

Electron Ionization (EI) is a "hard" ionization technique that is expected to cause significant fragmentation of the molecule.^[6] The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine. The most prominent fragmentation pathways are likely to be cleavage at the carbonyl group, leading to the formation of the thienoyl and bromobenzoyl cations.

Experimental Protocol (EI-MS):

- Introduce a small amount of the sample (typically in solution or as a solid via a direct insertion probe) into the high-vacuum ion source of the mass spectrometer.
- Bombard the sample with a beam of high-energy electrons (typically 70 eV).
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- The detector records the abundance of each ion.

Causality: The high energy of the electron beam in EI provides enough energy to ionize the molecule and induce fragmentation.[6] The fragmentation pattern is highly reproducible and provides valuable structural information. For less fragmentation and clearer observation of the molecular ion, "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) could be employed.[7]

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for **(3-Bromophenyl)(2-thienyl)methanone**. While experimental data is currently limited, the information presented herein, based on sound spectroscopic principles and data from analogous compounds, offers a robust framework for the identification and characterization of this molecule. The provided experimental protocols are designed to be both comprehensive and explanatory, empowering researchers to acquire high-quality spectroscopic data. As a Senior Application Scientist, I am confident that this guide will serve as an invaluable resource for professionals in the fields of chemical synthesis and drug development.

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